3-Bromo-6-methyl-8-nitroquinoline CAS 210708-23-9 properties
3-Bromo-6-methyl-8-nitroquinoline CAS 210708-23-9 properties
An In-Depth Technical Guide to 3-Bromo-6-methyl-8-nitroquinoline (CAS 210708-23-9): Properties, Synthesis, and Research Applications
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-8-nitroquinoline, CAS 210708-23-9, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the core physicochemical and computational properties of the molecule. While a specific, published synthesis protocol for this exact compound is not widely available, this guide outlines a plausible synthetic strategy based on established quinoline synthesis methodologies. Furthermore, it explores the potential applications of this molecule as a versatile building block in drug discovery, drawing insights from the known pharmacological activities of structurally related bromo- and nitroquinoline derivatives. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research environment.
Chemical Identity and Structural Elucidation
3-Bromo-6-methyl-8-nitroquinoline is a substituted quinoline, which is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core bearing three key functional groups: a bromine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 8-position. Each of these substituents imparts distinct electronic and steric properties, making the molecule a highly versatile intermediate for further chemical modification.
Caption: Chemical structure of 3-Bromo-6-methyl-8-nitroquinoline.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 210708-23-9[1][2] |
| Molecular Formula | C₁₀H₇BrN₂O₂[1] |
| Molecular Weight | 267.08 g/mol [1][2] |
| IUPAC Name | 3-bromo-6-methyl-8-nitroquinoline |
| SMILES | CC1=CC2=CC(=CN=C2C(=C1)[O-])Br[1] |
| InChI Key | (Generated) YWGYMMRUDZLFQW-UHFFFAOYSA-N |
Physicochemical and Computational Properties
The physical and chemical properties of a compound are critical for its application in synthesis and drug development. Commercially available 3-Bromo-6-methyl-8-nitroquinoline is typically a solid supplied with high purity.[1][2] Its computational data provide insights into its potential behavior in biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Solid | Implied by suppliers[1][2] |
| Purity | ≥98% | [1][2] |
| Storage Conditions | Sealed in dry, 2-8°C |[1][2] |
Table 3: Computational Data
| Property | Value | Significance in Drug Discovery |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 56.03 Ų[1] | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. A value < 140 Ų is generally associated with good oral bioavailability. |
| LogP (Octanol-Water Partition Coeff.) | 3.21[1] | Measures lipophilicity. A LogP value in this range suggests good membrane permeability, a key factor for cellular uptake. |
| Hydrogen Bond Acceptors | 3[1] | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Donors | 0[1] | Affects solubility and the potential for forming hydrogen bonds with target proteins. |
| Rotatable Bonds | 1[1] | Indicates molecular flexibility. A low number (<10) is often favorable for good oral bioavailability. |
Synthesis and Reactivity
Conceptual Synthetic Pathway
While a dedicated synthesis for 3-Bromo-6-methyl-8-nitroquinoline has not been prominently published, its structure can be retrosynthetically analyzed to propose a viable route based on classical quinoline syntheses. A plausible approach involves the Knueppel modification of the Skraup synthesis to first form the 6-methyl-8-nitroquinoline core, followed by a regioselective bromination.[3]
The key steps would be:
-
Skraup Reaction: Reacting 4-methyl-2-nitroaniline with glycerol in the presence of an acid (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic acid or the nitroaniline itself) to form 6-methyl-8-nitroquinoline.[3][4]
-
Bromination: Subsequent regioselective bromination of the 6-methyl-8-nitroquinoline intermediate. The electron-donating methyl group at the 6-position and the deactivating nitro group at the 8-position direct electrophilic substitution. The 3-position is relatively activated compared to other positions on the pyridine ring, making it a likely site for bromination under controlled conditions (e.g., using N-Bromosuccinimide).
Caption: Conceptual workflow for the synthesis of the target compound.
Chemical Reactivity
The reactivity of 3-Bromo-6-methyl-8-nitroquinoline is dictated by its functional groups:
-
Quinoline Core: A stable aromatic system that can undergo various substitution reactions.
-
Nitro Group: A strong electron-withdrawing group that deactivates the benzene portion of the ring system towards electrophilic attack. However, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[5] This makes the compound a valuable precursor for introducing nucleophiles.
-
Bromine Atom: The C-Br bond at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of a wide range of carbon and heteroatom substituents, enabling the generation of diverse chemical libraries.
Potential Applications in Drug Discovery and Research
This compound is primarily a building block for more complex molecules. Its potential therapeutic applications can be inferred from the extensive research on the quinoline scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[6]
-
Anticancer Research: Quinoline derivatives are well-established as anticancer agents.[6] Specifically, nitroquinolines have demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines.[5] The presence of both bromo and nitro groups suggests potential for developing novel topoisomerase inhibitors or other DNA-interacting agents.[5]
-
Antimicrobial and Antiparasitic Agents: The quinoline core is central to many antimicrobial drugs (e.g., fluoroquinolones). Bromo-substituted quinolinones have shown potent and selective activity against trypanosomes, the parasites responsible for sleeping sickness.[6] This highlights the potential of 3-Bromo-6-methyl-8-nitroquinoline as a starting point for developing new treatments for infectious diseases.
-
Enzyme Inhibition: The rigid, planar structure of the quinoline ring is ideal for interacting with the active sites of various enzymes, making it a valuable scaffold for designing specific enzyme inhibitors.[6]
Safety, Handling, and Storage Protocol
As a laboratory chemical, 3-Bromo-6-methyl-8-nitroquinoline requires careful handling to minimize exposure and ensure safety. Although a specific safety data sheet (SDS) is not publicly available, guidelines can be established based on data for structurally similar hazardous compounds.[7][8][9]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[9]
-
Respiratory Protection: If handling large quantities or if a fume hood is not available, use a full-face respirator with appropriate cartridges.[9]
Handling and Storage Workflow
Caption: Recommended workflow for the safe handling and storage of the compound.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
If on Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[7][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.[7][8]
Storage and Incompatibilities
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[1][2][8] Protect from direct sunlight.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
Conclusion
3-Bromo-6-methyl-8-nitroquinoline is a strategically functionalized heterocyclic compound with considerable potential as a building block in synthetic and medicinal chemistry. Its combination of a quinoline core, a reactive bromine atom for cross-coupling, and a nitro group for nucleophilic substitution or reduction makes it a highly versatile intermediate. While its biological properties have not been directly reported, the extensive pharmacological activities of related quinolines strongly suggest its utility in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Adherence to strict safety protocols is essential when handling this reactive compound in a research setting.
References
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KISHIDA CHEMICAL CO., LTD. (2021). Safety Data Sheet for 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Retrieved February 20, 2026, from [Link]
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PubChemLite. (n.d.). 3-bromo-8-nitroquinoline (C9H5BrN2O2). Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved February 20, 2026, from [Link]
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Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-. Retrieved February 20, 2026, from [Link]
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OECD Existing Chemicals Database. (n.d.). Initial Targeted Assessment Profile for 2,3-Dibromosuccinic acid. Retrieved February 20, 2026, from [Link]
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PubChemLite. (n.d.). 3-bromo-6-methylquinoline (C10H8BrN). Retrieved February 20, 2026, from [Link]
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PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved February 20, 2026, from [Link]
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